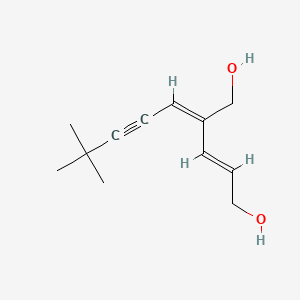

(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol

Description

(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol (CAS: 1176744-51-6) is a diol derivative with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol . It exists as a brown oil and is soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and DMSO. The compound is stored at 2–8°C to preserve stability and is recognized as a key intermediate in synthesizing Terbinafine derivatives, antifungal agents used clinically . Its structure features conjugated double bonds (2E,4E configuration) and a terminal alkyne group (4,4-dimethylpent-2-yn-1-yl), which contribute to its reactivity in cross-coupling reactions and stereoselective transformations.

(2009) for methodologies involving boron-based reagents . Analytical characterization includes ¹H/¹³C NMR, HRMS, and HPLC, with a reported purity of 98% .

Properties

IUPAC Name |

(E,4E)-4-(4,4-dimethylpent-2-ynylidene)pent-2-ene-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-12(2,3)8-4-6-11(10-14)7-5-9-13/h5-7,13-14H,9-10H2,1-3H3/b7-5+,11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQSVEIZZFKKBK-YXJPLFFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=C(CO)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C(/CO)\C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Alkyne Intermediate: The synthesis begins with the preparation of the alkyne intermediate through a reaction between 4,4-dimethylpent-2-yne and an appropriate halide under basic conditions.

Conjugated Diene Formation: The alkyne intermediate is then subjected to a series of reactions, including hydroboration-oxidation and Wittig reaction, to form the conjugated diene system.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The alkyne and diene systems can be selectively reduced to form saturated or partially saturated derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride for selective reductions.

Substitution: Reagents such as alkyl halides and acid chlorides in the presence of a base.

Major Products

Oxidation: Formation of diketones or aldehydes.

Reduction: Formation of saturated alcohols or alkanes.

Substitution: Formation of ethers or esters with varying alkyl or acyl groups.

Scientific Research Applications

Synthesis of Terbinafine Derivatives

One of the primary applications of (2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol is as an intermediate in the synthesis of Terbinafine , an antifungal medication used to treat skin infections such as athlete's foot and ringworm. The compound is noted for its role in producing various derivatives of Terbinafine, which enhances the efficacy and specificity of the drug .

Research in Organic Chemistry

The compound serves as a valuable reagent in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Alkene Metathesis : The compound can undergo metathesis reactions, which are crucial for forming complex organic molecules.

- Hydroxylation Reactions : The presence of hydroxyl groups makes it suitable for further functionalization and modification in synthetic pathways.

Case Study 1: Development of Terbinafine Analogues

A study by Colombo et al. (2009) investigated the synthesis of Terbinafine analogues using this compound as an intermediate. The research highlighted how modifications to the side chain could lead to compounds with enhanced antifungal activity while minimizing side effects. The study demonstrated the versatility of this compound in developing new pharmaceuticals .

Case Study 2: Reaction Mechanisms in Organic Synthesis

Research published in "Tetrahedron" explored the reaction mechanisms involving this compound. It was found that this compound could facilitate the formation of various functional groups through selective reactions under mild conditions. This property is particularly advantageous for synthesizing sensitive biologically active compounds .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes.

Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Stereochemical Variations

The compound belongs to a class of pent-2-ene-1,5-diol derivatives with variable substituents at the 4-position. Key analogs include:

Table 1: Comparison of Structural and Physical Properties

Key Observations :

- Substituent Diversity : The target compound’s 4,4-dimethylpent-2-yn-1-yl group distinguishes it from simpler analogs like (E)-pent-2-ene-1,5-diol and derivatives with aromatic substituents (e.g., thiophene in 7m) .

- Stereochemical Control: Compounds 7l and 7m exhibit high enantiomeric excess (93–94% ee), achieved via asymmetric synthesis using chiral catalysts .

- Functional Group Impact : The terminal alkyne in the target compound enhances its utility in click chemistry and metal-catalyzed couplings, whereas ester derivatives (e.g., 1,5-dimethyl ester in ) prioritize stability over reactivity .

Physicochemical Properties

- Solubility: The target compound dissolves in chloroform/DMSO, while analogs like 7l and 7m share similar solubility profiles due to non-polar substituents .

- Stability : Storage at 2–8°C is common for diols to prevent oxidation, though the target compound’s brown color suggests partial degradation or impurities absent in colorless analogs .

Biological Activity

(2E,4E)-4-(4,4-Dimethylpent-2-yn-1-yl)pent-2-ene-1,5-diol, with the CAS number 1176744-51-6, is a compound of interest in various fields of research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol. The compound features a conjugated diene system and an alkyne group that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1176744-51-6 |

The biological activity of this compound is thought to involve interactions with various molecular targets such as enzymes and receptors. The conjugated diene system allows for π–π stacking interactions and hydrogen bonding with biological macromolecules. This can influence enzyme activity and cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that compounds with similar structural features can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting against cellular damage linked to various diseases.

Anti-inflammatory Effects

This compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could be beneficial in the treatment of chronic inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound might have anticancer properties. It could induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antioxidant Studies : A study on similar alkynes demonstrated significant antioxidant activity in vitro, suggesting potential for use in formulations aimed at reducing oxidative stress .

- Anti-inflammatory Research : Research has shown that compounds with alkyne functionalities can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .

- Anticancer Activity : A recent investigation into structurally related compounds revealed their ability to inhibit tumor growth in xenograft models by inducing apoptosis through caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.